![molecular formula C22H17Cl2NO4S B461458 isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 923553-19-9](/img/structure/B461458.png)

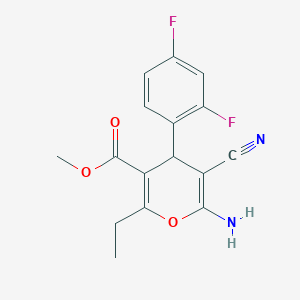

isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a thiochromeno[4,3-b]pyran ring, an isopropyl group, and a carboxylate group. It also has a 2,4-dichlorophenyl group and an amino group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the thiochromeno[4,3-b]pyran ring, the introduction of the 2,4-dichlorophenyl group, and the attachment of the isopropyl and carboxylate groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of functional groups like the amino group and the carboxylate group could make it reactive towards certain reagents .Aplicaciones Científicas De Investigación

Antiallergic Activity

Studies have shown that certain derivatives of the compound , particularly those with an isopropyl group at specific positions, exhibit significant antiallergic activity. For instance, a research effort led by Nohara et al. (1985) synthesized a series of compounds, including 2-amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acid derivatives, which demonstrated up to 184 times the potency of disodium cromoglycate in antiallergic tests. These findings suggest the compound's potential application in developing new antiallergic medications (Nohara et al., 1985).

Synthesis and Reactivity

Another aspect of research focuses on the synthetic pathways and reactivity of the compound. Studies by Sahu et al. (2015) have explored efficient and economical methods for synthesizing tetrasubstituted thiophenes, including derivatives of the targeted compound, showcasing its versatility in organic synthesis (Sahu et al., 2015). Similarly, research on the synthesis of metabolites and degradation products of related compounds has provided insights into their behavior and potential applications in drug development and other areas of chemical research (Ukawa et al., 1985).

Material Science and Corrosion Inhibition

Recent studies have also explored the application of pyran derivatives, closely related to the compound of interest, in material science, particularly in corrosion inhibition. For example, research by Saranya et al. (2020) demonstrated the efficacy of pyran derivatives in mitigating mild steel corrosion in acidic environments, highlighting the compound's potential utility in industrial applications to protect metals from corrosion (Saranya et al., 2020).

Antimicrobial Activity

Furthermore, derivatives of the compound have been studied for their antimicrobial properties. Ghashang et al. (2013) synthesized a series of chromeno[2,3-d]pyrimidinone derivatives and evaluated their in vitro antimicrobial activity against different bacterial and fungal strains, suggesting the potential application of these compounds in developing new antimicrobial agents (Ghashang et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

propan-2-yl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2NO4S/c1-10(2)28-21(26)18-16(12-8-7-11(23)9-14(12)24)17-19(29-20(18)25)13-5-3-4-6-15(13)30-22(17)27/h3-10,16H,25H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEUFJDMXPYFAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

isopropyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[3-Cyano-6-(2-furyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)proline](/img/structure/B461375.png)

![1-({[6-Tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)proline](/img/structure/B461378.png)

![6-acetyl-3-amino-N-(5-methyl-1,2-oxazol-3-yl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B461379.png)

![6-amino-3-butyl-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B461380.png)

![4-Amino-6-(3-bromo-4-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile](/img/structure/B461388.png)

![2-amino-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B461389.png)

![6-Amino-3-tert-butyl-4-(6-chloro-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B461393.png)

![2-Amino-7,9-dimethyl-2',3',5',6'-tetrahydrospiro[pyrano[2',3':4,5]thieno[2,3-b]pyridine-4,4'-thiopyran]-3-carbonitrile](/img/structure/B461395.png)

![propan-2-yl 6'-amino-5'-cyano-2',4-dimethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate](/img/structure/B461396.png)

![ethyl 6'-amino-5'-cyano-2',4-dimethyl-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate](/img/structure/B461397.png)